molecular formula C7H8ClN3O B13883006 N-((3-chloropyrazin-2-yl)methyl)acetamide

N-((3-chloropyrazin-2-yl)methyl)acetamide

Cat. No.: B13883006
M. Wt: 185.61 g/mol
InChI Key: TVTNLXUCUNMQEK-UHFFFAOYSA-N
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Description

N-((3-chloropyrazin-2-yl)methyl)acetamide is an organic compound with the molecular formula C7H8ClN3O It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features a chlorinated pyrazine ring attached to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-chloropyrazin-2-yl)methyl)acetamide typically involves the reaction of 3-chloropyrazine-2-carboxylic acid with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine to form the desired acetamide product. The reaction conditions generally include heating the mixture to reflux temperature and maintaining it for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-((3-chloropyrazin-2-yl)methyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to amines.

    Condensation Reactions: The acetamide group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Substitution: Products include various substituted pyrazine derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of corresponding amines.

Scientific Research Applications

N-((3-chloropyrazin-2-yl)methyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections and cancer.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-((3-chloropyrazin-2-yl)methyl)acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit bacterial enzymes essential for cell wall synthesis or target cancer cell signaling pathways. The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

  • N-((3-chloropyrazin-2-yl)methyl)cyclopropanamine hydrochloride
  • 2-Chloro-N-(3-chloropyrazin-2-yl)methyl)-N-cyclopropylacetamide

Uniqueness

N-((3-chloropyrazin-2-yl)methyl)acetamide is unique due to its specific substitution pattern on the pyrazine ring and the presence of the acetamide group. This combination imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C7H8ClN3O

Molecular Weight

185.61 g/mol

IUPAC Name

N-[(3-chloropyrazin-2-yl)methyl]acetamide

InChI

InChI=1S/C7H8ClN3O/c1-5(12)11-4-6-7(8)10-3-2-9-6/h2-3H,4H2,1H3,(H,11,12)

InChI Key

TVTNLXUCUNMQEK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=NC=CN=C1Cl

Origin of Product

United States

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